3-Hydroxyadamantan-1-yl methacrylate
Overview
Description
Synthesis Analysis The synthesis of 3-hydroxyadamantan-1-yl methacrylate involves a series of chemical reactions, starting from adamantan-1-ylmethanols. A notable procedure involves the nitroxylation of adamantan-1-ylmethanols with fuming nitric acid, followed by the reduction of intermediate nitric acid esters with hydrazine hydrate. This pathway provides an efficient method for producing the target compound, showcasing the chemical versatility and reactivity of adamantane derivatives (Ivleva, Pogulyaiko, & Klimochkin, 2018).
Scientific Research Applications
Hydrophilic Polymers : Hydroxyethyl methacrylate-based hydrophilic polymers have been studied for cell biology applications, including their influence on protein adsorption, cell adhesion, and control of cell function (Smetana, 1993).
Novel Block Copolymers : Anionic polymerizations of adamantyl methacrylate derivatives, including 1-adamantyl methacrylate and 3-methacryloyloxy-1,1'-biadamantane, have been explored for producing block copolymers with high thermal stability, attributed to the bulky adamantyl groups (Ishizone et al., 2002).
Selective Synthesis of 3-Hydroxy-2-methylpropionamide : A one-pot method enabling the synthesis of 3-hydroxy-2-methylpropionamide, an intermediate in the synthesis of methyl methacrylate, has been developed, demonstrating excellent conversion and selectivity (García et al., 2006).
Biomedical Applications : 2-Hydroxyethyl methacrylate (HEMA) is a versatile monomer with numerous applications in biomedical fields such as tissue engineering and biomaterials (Montheard et al., 1992).
Adhesive Polymers : Novel monomers like 1,3-Bis(methacrylamido)propane-2-yl dihydrogen phosphate have shown improved hydrolytic stability and adhesive properties for adhesive polymers (Moszner et al., 2006).
Biocompatible Polymers : Degradable and less toxic polymers derived from hydroxyl functionalized PHEMA have potential for biomedical applications and sustained drug delivery systems (Zhang et al., 2012).
Synthesis Methodologies : A method for synthesizing (3-hydroxyadamantan-1-yl)methanols, which could be significant in various synthesis processes, has been developed (Ivleva et al., 2018).
Dental Applications : Composite materials based on poly(methacrylic acid) and hydroxyapatite have shown potential in dentistry due to their biocompatibility (Cucuruz et al., 2016).
HPMA Copolymers : HPMA copolymers are promising as carriers for anticancer drugs and biomaterials, with potential applications in cancer and musculoskeletal diseases treatment (Kopeček & Kopec̆ková, 2010).
Biomedical and Pharmaceutical Fields : Double hydrophilic block copolymers based on imidazolium-based ionic liquid monomers show promise for biomedical and pharmaceutical applications (Vijayakrishna et al., 2008).
Safety And Hazards
properties
IUPAC Name |
(3-hydroxy-1-adamantyl) 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-9(2)12(15)17-14-6-10-3-11(7-14)5-13(16,4-10)8-14/h10-11,16H,1,3-8H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIBFPKQHULHSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC12CC3CC(C1)CC(C3)(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
867296-29-5 | |
Record name | 2-Propenoic acid, 2-methyl-, 3-hydroxytricyclo[3.3.1.13,7]dec-1-yl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=867296-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20921703 | |
Record name | 3-Hydroxyadamantan-1-yl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20921703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxyadamantan-1-yl methacrylate | |
CAS RN |
115372-36-6 | |
Record name | 3-Hydroxy-1-adamantyl methacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115372-36-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 2-methyl-, 3-hydroxytricyclo(3.3.1.13,7)dec-1-yl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115372366 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-methyl-, 3-hydroxytricyclo[3.3.1.13,7]dec-1-yl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Hydroxyadamantan-1-yl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20921703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Hydroxy-1-methacryloyloxyadamantane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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